
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine is a fluorinated amine compound characterized by the presence of both difluoroethyl and trifluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of difluoroacetic anhydride with trifluoroacetic anhydride in the presence of triethylamine. This reaction generates the electrophilic species of trifluoroacetaldehyde and difluoroacetaldehyde in situ, which then react with amine substrates to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms, which make the carbon centers more electrophilic.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic anhydride, difluoroacetic anhydride, and various bases such as triethylamine. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated amines, while oxidation reactions can produce imines or other nitrogen-containing compounds.
科学的研究の応用
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: Fluorinated amines are of interest in drug discovery due to their potential to improve the pharmacokinetic properties of drug candidates.
作用機序
The mechanism of action of (2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar fluorinated groups, used in similar applications.
Bis(2,2,2-trifluoroethyl)amine: Another fluorinated amine with two trifluoroethyl groups, used in organic synthesis and material science.
Uniqueness
(2,2-Difluoroethyl)(2,2,2-trifluoroethyl)amine is unique due to the combination of both difluoroethyl and trifluoroethyl groups, which impart distinct chemical properties. This dual fluorination can enhance the compound’s reactivity and stability, making it valuable in various research and industrial applications.
特性
分子式 |
C4H6F5N |
|---|---|
分子量 |
163.09 g/mol |
IUPAC名 |
N-(2,2-difluoroethyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C4H6F5N/c5-3(6)1-10-2-4(7,8)9/h3,10H,1-2H2 |
InChIキー |
NMIOGJNLOZMWJZ-UHFFFAOYSA-N |
正規SMILES |
C(C(F)F)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
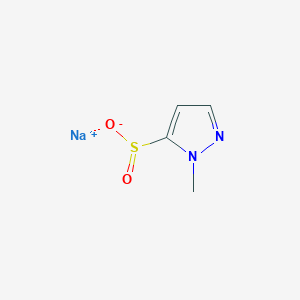
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)
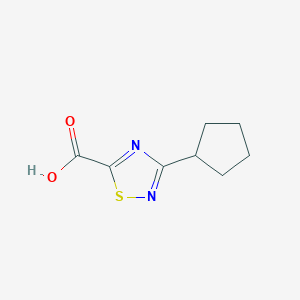

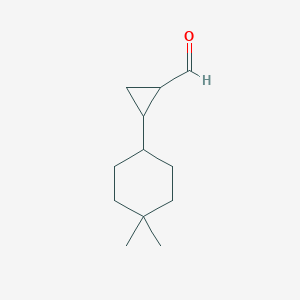
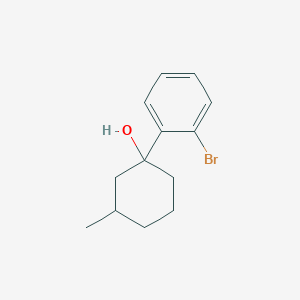

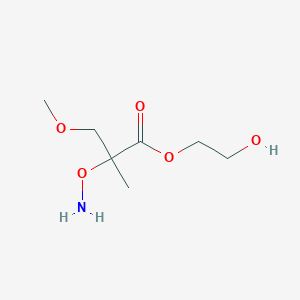
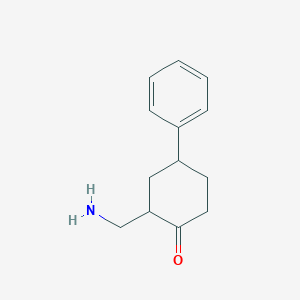

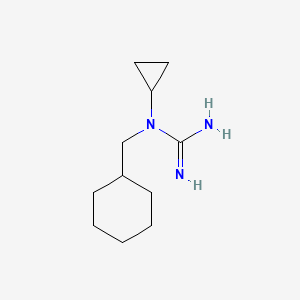

![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)
